molecular formula C15H9Br2N B8575846 3,6-Dibromo-9-(prop-2-YN-1-YL)-9H-carbazole CAS No. 105729-54-2

3,6-Dibromo-9-(prop-2-YN-1-YL)-9H-carbazole

Cat. No.: B8575846
CAS No.: 105729-54-2
M. Wt: 363.05 g/mol
InChI Key: QQIKLOBTAMDQGZ-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-(prop-2-YN-1-YL)-9H-carbazole is a useful research compound. Its molecular formula is C15H9Br2N and its molecular weight is 363.05 g/mol. The purity is usually 95%.
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Properties

CAS No.

105729-54-2

Molecular Formula

C15H9Br2N

Molecular Weight

363.05 g/mol

IUPAC Name

3,6-dibromo-9-prop-2-ynylcarbazole

InChI

InChI=1S/C15H9Br2N/c1-2-7-18-14-5-3-10(16)8-12(14)13-9-11(17)4-6-15(13)18/h1,3-6,8-9H,7H2

InChI Key

QQIKLOBTAMDQGZ-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium amide (7.73 g, 0.198 mole) was carefully added to a suspension of 3,6-dibromocarbazole (54.7 g, 0.168 mole) in liquid ammonia (ca. 600 ml.) under argon atmosphere. After solution occurred, propargyl bromide (20.2 g, 0.170 mole) in toluene was added dropwise to the solution over 25 minute period. The reaction mixture was stirred for an additional 100 minutes, and the ammonia was allowed to evaporate. The resultant solid was washed with water and recrystallized from ethanol to give 39 g (63% yield) tan needles, mp 193°-194°. This solid gave an infrared spectrum with significant features at 3290, 2120, 870, 830, 800, and 790 cm-1.
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
54.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

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